REACTION_CXSMILES
|
C1([C@H](N)C)C=CC=CC=1.[F:10][C:11]1[CH:16]=[CH:15][C:14]([CH:17]([CH:21]([CH3:23])[CH3:22])[C:18]([OH:20])=[O:19])=[CH:13][CH:12]=1.Cl>C(#N)C.CCOCC>[F:10][C:11]1[CH:12]=[CH:13][C:14]([C@@H:17]([CH:21]([CH3:23])[CH3:22])[C:18]([OH:20])=[O:19])=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H](C)N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
204.1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C(=O)O)C(C)C
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 1 hour the crystalline precipitate was filtered off
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with 300 ml of acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried overnight under reduced pressure at 50°
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
recrystallization from ethanol
|
Type
|
CUSTOM
|
Details
|
the corresponding salt was obtained as colorless crystals, m.p. 209°-210°
|
Type
|
WASH
|
Details
|
The ethereal solution was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)[C@H](C(=O)O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1([C@H](N)C)C=CC=CC=1.[F:10][C:11]1[CH:16]=[CH:15][C:14]([CH:17]([CH:21]([CH3:23])[CH3:22])[C:18]([OH:20])=[O:19])=[CH:13][CH:12]=1.Cl>C(#N)C.CCOCC>[F:10][C:11]1[CH:12]=[CH:13][C:14]([C@@H:17]([CH:21]([CH3:23])[CH3:22])[C:18]([OH:20])=[O:19])=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H](C)N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
204.1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C(=O)O)C(C)C
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 1 hour the crystalline precipitate was filtered off
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with 300 ml of acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried overnight under reduced pressure at 50°
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
recrystallization from ethanol
|
Type
|
CUSTOM
|
Details
|
the corresponding salt was obtained as colorless crystals, m.p. 209°-210°
|
Type
|
WASH
|
Details
|
The ethereal solution was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)[C@H](C(=O)O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1([C@H](N)C)C=CC=CC=1.[F:10][C:11]1[CH:16]=[CH:15][C:14]([CH:17]([CH:21]([CH3:23])[CH3:22])[C:18]([OH:20])=[O:19])=[CH:13][CH:12]=1.Cl>C(#N)C.CCOCC>[F:10][C:11]1[CH:12]=[CH:13][C:14]([C@@H:17]([CH:21]([CH3:23])[CH3:22])[C:18]([OH:20])=[O:19])=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H](C)N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
204.1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C(=O)O)C(C)C
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 1 hour the crystalline precipitate was filtered off
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with 300 ml of acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried overnight under reduced pressure at 50°
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
recrystallization from ethanol
|
Type
|
CUSTOM
|
Details
|
the corresponding salt was obtained as colorless crystals, m.p. 209°-210°
|
Type
|
WASH
|
Details
|
The ethereal solution was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)[C@H](C(=O)O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |